molecular formula C15H16Cl2N2OS B2936861 2,4-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946373-49-5

2,4-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2936861
CAS RN: 946373-49-5
M. Wt: 343.27
InChI Key: YZZDDKOIMRIFCI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide, commonly known as DTTB, is a chemical compound that has shown potential for use in scientific research.

Scientific Research Applications

Structural Characterization and Synthesis

One notable aspect of research involving similar compounds to 2,4-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is the focus on their synthesis and structural elucidation. For example, Sharma et al. (2016) synthesized a related compound and established its structure through spectral analysis and X-ray diffraction studies. This compound crystallizes in the monoclinic space group P21/n, showcasing the importance of detailed structural analysis in understanding the physical and chemical properties of such molecules (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Generation of Structurally Diverse Libraries

Research by Roman (2013) highlights the versatility of compounds with structural similarities to this compound in generating structurally diverse libraries. By using a ketonic Mannich base derived from 2-acetylthiophene as a starting material, a wide array of compounds was synthesized, demonstrating the potential for chemical diversity and the discovery of new molecules with various applications (Roman, 2013).

Bioactivity and Potential Applications

Although the direct bioactivity of this compound is not mentioned in the available literature, studies on related compounds provide insight into potential applications. For instance, Agnimonhan et al. (2012) synthesized and characterized thiobenzamides and derivatives, assessing their trypanocidal activity and toxicity. Such studies indicate the ongoing interest in evaluating the biological activities of benzamide derivatives, which may extend to compounds like this compound (Agnimonhan, Ahoussi, Kpoviéssi, Gbaguidi, Kapanda Nankwa, Bero, Hannaert, Quetin-Leclercq, Moudachirou, Poupaert, & Accrombessi, 2012).

Mechanism of Action

Target of Action

Molecular docking studies suggest that it could potentially inhibit dihydrofolate reductase (dhfr) , a key enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

Based on its potential interaction with dhfr, it can be hypothesized that it binds to the active site of the enzyme, inhibiting its function . This inhibition could disrupt the folate pathway, leading to a decrease in the synthesis of nucleotides required for DNA replication and cell division.

Biochemical Pathways

The compound’s potential inhibition of DHFR would primarily affect the folate pathway. This pathway is responsible for the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting DHFR, the compound could disrupt this process, leading to a decrease in nucleotide synthesis and, consequently, DNA replication and cell division .

Result of Action

The potential inhibition of DHFR by this compound could lead to a decrease in cell growth and division due to the disruption of nucleotide synthesis. This could have potential applications in the treatment of diseases characterized by rapid cell division, such as cancer .

properties

IUPAC Name

2,4-dichloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2OS/c1-19(2)14(10-5-6-21-9-10)8-18-15(20)12-4-3-11(16)7-13(12)17/h3-7,9,14H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZDDKOIMRIFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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